molecular formula C12H28O9P2 B1679197 PEG3-bis(phosphonic acid diethyl ester) CAS No. 500347-73-9

PEG3-bis(phosphonic acid diethyl ester)

Cat. No.: B1679197
CAS No.: 500347-73-9
M. Wt: 378.29 g/mol
InChI Key: CJAGHBDQWWLWAX-UHFFFAOYSA-N
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Description

PEG3-bis(phosphonic acid diethyl ester) is a hydrophilic polyethylene glycol (PEG) derivative. The hydrophilic properties of the PEG increase the water solubility of compounds in aqueous media . This compound is commonly used as a linker in various chemical and biological applications due to its ability to enhance solubility and stability.

Mechanism of Action

Target of Action

PEG3-bis(phosphonic acid diethyl ester) is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of PEG3-bis(phosphonic acid diethyl ester) involves its role as a linker in PROTACs . The compound connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by PEG3-bis(phosphonic acid diethyl ester) are those involved in protein degradation . By facilitating the degradation of specific target proteins, PEG3-bis(phosphonic acid diethyl ester) can influence various cellular processes that these proteins are involved in .

Pharmacokinetics

As a polyethylene glycol (peg)-based compound, it is expected to have good water solubility , which could potentially enhance its bioavailability.

Result of Action

The result of the action of PEG3-bis(phosphonic acid diethyl ester) is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways that these proteins are involved in .

Action Environment

The action of PEG3-bis(phosphonic acid diethyl ester) can be influenced by various environmental factors. For instance, its hydrophilic properties can increase the water solubility of compounds in aqueous media , which could potentially affect its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

PEG3-bis(phosphonic acid diethyl ester) plays a significant role in biochemical reactions, particularly in surface modification and drug delivery systems . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable complexes with metal ions, which can be utilized in enzyme immobilization and protein purification processes . The nature of these interactions is primarily based on the strong binding affinity of the phosphonic acid groups to metal ions, enhancing the stability and functionality of the biomolecules involved .

Cellular Effects

PEG3-bis(phosphonic acid diethyl ester) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance the solubility and bioavailability of drugs, thereby improving their therapeutic efficacy . Additionally, it can modulate cell signaling pathways by interacting with specific receptors or enzymes on the cell surface, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of PEG3-bis(phosphonic acid diethyl ester) involves its ability to form stable complexes with metal ions and other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the complex formed . Furthermore, PEG3-bis(phosphonic acid diethyl ester) can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PEG3-bis(phosphonic acid diethyl ester) can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh environmental conditions . Long-term studies have shown that PEG3-bis(phosphonic acid diethyl ester) can maintain its functionality in in vitro and in vivo settings, although some degradation may occur over time .

Dosage Effects in Animal Models

The effects of PEG3-bis(phosphonic acid diethyl ester) vary with different dosages in animal models . At lower doses, the compound is generally well-tolerated and can enhance the therapeutic efficacy of drugs by improving their solubility and bioavailability . At higher doses, PEG3-bis(phosphonic acid diethyl ester) may exhibit toxic or adverse effects, such as cytotoxicity or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

PEG3-bis(phosphonic acid diethyl ester) is involved in various metabolic pathways, particularly those related to drug metabolism and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, PEG3-bis(phosphonic acid diethyl ester) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The hydrophilic nature of PEG3-bis(phosphonic acid diethyl ester) also allows it to be easily transported in aqueous environments, further improving its distribution within the body .

Subcellular Localization

The subcellular localization of PEG3-bis(phosphonic acid diethyl ester) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be directed to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The localization of PEG3-bis(phosphonic acid diethyl ester) within specific subcellular compartments can also affect its activity and function, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

PEG3-bis(phosphonic acid diethyl ester) can be synthesized through a series of chemical reactions involving the esterification of phosphonic acid with diethyl groups. The process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of PEG3-bis(phosphonic acid diethyl ester) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

PEG3-bis(phosphonic acid diethyl ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different ester forms .

Scientific Research Applications

PEG3-bis(phosphonic acid diethyl ester) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PEG3-bis(phosphonic acid diethyl ester) stands out due to its specific ester groups, which provide unique solubility and stability characteristics. These properties make it particularly suitable for applications requiring high water solubility and stability in aqueous media .

Properties

IUPAC Name

2-(2-diethoxyphosphoryloxyethoxy)ethyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O9P2/c1-5-16-22(13,17-6-2)20-11-9-15-10-12-21-23(14,18-7-3)19-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAGHBDQWWLWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCCOCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.